3-Hydroxymandelic acid 3-Hydroxymandelic acid 3-hydroxymandelic acid is a 2-hydroxy monocarboxylic acid that is mandelic acid substituted by a hydroxy group at position 3'. It has a role as a human metabolite. It is a 2-hydroxy monocarboxylic acid and a member of phenols. It is functionally related to a mandelic acid.
3-Hydroxymandelic acid is a natural product found in Aloe africana with data available.
Brand Name: Vulcanchem
CAS No.: 17119-15-2
VCID: VC20752472
InChI: InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
SMILES: C1=CC(=CC(=C1)O)C(C(=O)O)O
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

3-Hydroxymandelic acid

CAS No.: 17119-15-2

Cat. No.: VC20752472

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxymandelic acid - 17119-15-2

CAS No. 17119-15-2
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name 2-hydroxy-2-(3-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Standard InChI Key OLSDAJRAVOVKLG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C(C(=O)O)O
Canonical SMILES C1=CC(=CC(=C1)O)C(C(=O)O)O

Metabolic Pathways

The metabolic pathways involving 3-hydroxymandelic acid include:

  • Mandelate Pathway: Involves the conversion of mandelic acid derivatives through enzymatic reactions.

  • Catecholamine Metabolism: Serves as a breakdown product of norepinephrine, providing insights into sympathetic nervous system activity.

  • Antioxidant Properties

Recent studies have examined the antioxidant properties of 3-hydroxymandelic acid compared to other mandelic acid derivatives. Research indicates that while it possesses antioxidant capabilities, they are relatively weak when assessed using various assays such as DPPH and ABTS.

Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of mandelic acid derivatives based on experimental findings:

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (mmol Fe²⁺/g)
3-Hydroxymandelic AcidNot significantNot significantLow
Mandelic AcidModerateModerateModerate
4-Hydroxy-3-methoxymandelic AcidHigherHigherHigher
3,4-Dihydroxymandelic AcidHighestHighestHighest
  • Applications and Clinical Relevance

Due to its role as a metabolite, 3-hydroxymandelic acid has potential applications in clinical diagnostics, especially in assessing catecholamine levels in patients with neuroendocrine tumors or other disorders affecting catecholamine metabolism.

Potential Therapeutic Uses

  • Biomarker for Neuroendocrine Tumors: Elevated levels may indicate certain tumors.

  • Research Tool: Used in studies examining the metabolism of catecholamines.

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